molecular formula C29H44N4O B14723885 1-Hexadecyl-3-(4-phenyldiazenylphenyl)urea CAS No. 6312-98-7

1-Hexadecyl-3-(4-phenyldiazenylphenyl)urea

Cat. No.: B14723885
CAS No.: 6312-98-7
M. Wt: 464.7 g/mol
InChI Key: XBLIRWVXKYDELK-UHFFFAOYSA-N
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Description

1-Hexadecyl-3-(4-phenyldiazenylphenyl)urea is a synthetic organic compound with the molecular formula C29H44N4O. It is characterized by a long hexadecyl chain attached to a urea moiety, which is further connected to a phenyl ring substituted with a phenyldiazenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexadecyl-3-(4-phenyldiazenylphenyl)urea typically involves the reaction of hexadecylamine with 4-phenyldiazenylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-Hexadecyl-3-(4-phenyldiazenylphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Hexadecyl-3-(4-phenyldiazenylphenyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hexadecyl-3-(4-phenyldiazenylphenyl)urea involves its interaction with specific molecular targets. The compound’s amphiphilic nature allows it to interact with lipid membranes, potentially disrupting membrane integrity and affecting cellular processes. The diazenyl group may also participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    1-Hexadecyl-3-(4-nitrophenyl)urea: Similar structure but with a nitro group instead of a diazenyl group.

    1-Hexadecyl-3-(4-aminophenyl)urea: Contains an amino group in place of the diazenyl group.

    1-Hexadecyl-3-(4-methylphenyl)urea: Features a methyl group on the phenyl ring.

Uniqueness

1-Hexadecyl-3-(4-phenyldiazenylphenyl)urea is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions and reactions that are not observed in similar compounds with different substituents.

Properties

CAS No.

6312-98-7

Molecular Formula

C29H44N4O

Molecular Weight

464.7 g/mol

IUPAC Name

1-hexadecyl-3-(4-phenyldiazenylphenyl)urea

InChI

InChI=1S/C29H44N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-25-30-29(34)31-26-21-23-28(24-22-26)33-32-27-19-16-15-17-20-27/h15-17,19-24H,2-14,18,25H2,1H3,(H2,30,31,34)

InChI Key

XBLIRWVXKYDELK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2

Origin of Product

United States

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